Cas no 1135208-43-3 ((2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid)

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a quinolinyl-oxy substituent. This compound is valuable in organic synthesis and medicinal chemistry due to its stereospecific configuration, which is critical for asymmetric synthesis and the development of bioactive molecules. The Boc group enhances stability during synthetic transformations, while the quinolinyl moiety offers potential for coordination chemistry and pharmacological applications. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate for peptide modifications and heterocyclic frameworks. The well-defined stereochemistry ensures reproducibility in research applications, particularly in the design of enzyme inhibitors or metal-binding ligands.
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid structure
1135208-43-3 structure
Product name:(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid
CAS No:1135208-43-3
MF:C19H22N2O5
Molecular Weight:358.388385295868
CID:4680720

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(8-QUINOLINYL-OXY)-2-PYRROLIDINECARBOXYLIC ACID
    • BB 0259807
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylic acid, AldrichCPR
    • (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid
    • インチ: 1S/C19H22N2O5/c1-19(2,3)26-18(24)21-11-13(10-14(21)17(22)23)25-15-8-4-6-12-7-5-9-20-16(12)15/h4-9,13-14H,10-11H2,1-3H3,(H,22,23)/t13-,14-/m0/s1
    • InChIKey: OZSKDIYBVVSZNP-KBPBESRZSA-N
    • SMILES: O(C1=CC=CC2=CC=CN=C12)[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)O)C1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 533
  • トポロジー分子極性表面積: 89

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
S012850-50mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic Acid
1135208-43-3
50mg
$ 170.00 2022-06-03
Chemenu
CM266428-5g
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(quinolin-8-yloxy)pyrrolidine-2-carboxylic acid
1135208-43-3 97%
5g
$684 2021-06-09
TRC
S012850-100mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic Acid
1135208-43-3
100mg
$ 280.00 2022-06-03
Chemenu
CM266428-5g
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(quinolin-8-yloxy)pyrrolidine-2-carboxylic acid
1135208-43-3 97%
5g
$684 2023-11-24

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid 関連文献

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acidに関する追加情報

Introduction to (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid (CAS No. 1135208-43-3)

CAS No. 1135208-43-3 refers to a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, formally known as (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid, is a chiral derivative featuring a complex heterocyclic structure. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of targeted therapies.

The tert-butoxycarbonyl (Boc) group at the C1 position serves as a protecting group, commonly employed in peptide synthesis to shield the carboxyl function during subsequent reactions. This protection-deprotection strategy is essential for achieving high yields and purity in multi-step synthetic pathways. The presence of the pyrrolidine ring contributes to the compound's flexibility and binding affinity, while the 8-quinolinyl-oxy moiety introduces a nitrogen-rich aromatic system that can interact with biological targets such as enzymes and receptors.

Recent advancements in drug discovery have highlighted the importance of chiral compounds in modulating biological activity. The stereochemistry at the (2S,4S) positions of this molecule is particularly noteworthy, as it influences the compound's pharmacokinetic properties and binding interactions. Studies have demonstrated that enantiopure forms of such derivatives often exhibit enhanced selectivity and reduced side effects compared to racemic mixtures.

The quinoline scaffold, a well-documented pharmacophore in medicinal chemistry, has been extensively explored for its antimicrobial, antiviral, and anticancer properties. By incorporating this moiety into the pyrrolidine core, researchers aim to leverage its ability to engage with biological macromolecules through hydrogen bonding and hydrophobic interactions. This structural design has opened new avenues for developing novel therapeutic agents with improved efficacy and minimal toxicity.

In recent years, computational chemistry and molecular modeling have played a pivotal role in optimizing the structure-activity relationships (SAR) of such compounds. The (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid derivative has been subjected to virtual screening and docking studies to identify potential binding pockets in target proteins. These simulations have provided valuable insights into how modifications at specific positions can enhance binding affinity and specificity.

The synthesis of this compound involves a series of well-established organic transformations, including stereoselective functionalization and protection-deprotection strategies. Advanced synthetic techniques such as asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions have been employed to construct the desired stereocenters with high enantiomeric purity. The use of Boc protection ensures that reactive carboxyl groups are selectively masked during synthetic steps, preventing unwanted side reactions.

One of the most compelling aspects of this compound is its potential application in modulating protein-protein interactions (PPIs), which are critical for numerous cellular processes. The pyrrolidine-pyridine hybrid structure provides multiple interaction points with target proteins, allowing for precise tuning of binding affinities through structure-based drug design (SBDD). This approach has been successfully applied in recent clinical trials to develop small-molecule inhibitors targeting cancer-related kinases and inflammatory pathways.

Furthermore, the compound's solubility profile has been optimized for better bioavailability through structural modifications. The introduction of polar functional groups while maintaining hydrophobic interactions ensures that it can traverse biological membranes efficiently. This property is particularly important for oral formulations, where poor solubility often limits therapeutic efficacy.

Current research is focused on expanding the library of derivatives based on this core structure to explore new pharmacological profiles. By systematically varying substituents at key positions, scientists aim to identify analogs with enhanced potency, selectivity, and metabolic stability. Such efforts are supported by high-throughput screening (HTS) platforms that allow rapid evaluation of large compound libraries.

The role of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid extends beyond mere intermediates; it serves as a building block for more complex drug candidates. Its versatility in synthetic chemistry enables researchers to construct diverse molecular architectures while maintaining key pharmacophoric elements responsible for biological activity. This modular approach has accelerated the discovery pipeline for novel therapeutics targeting neurological disorders, cardiovascular diseases, and infectious diseases.

In conclusion, this compound represents a significant advancement in pharmaceutical chemistry due to its intricate structure and multifaceted applications. Its unique combination of stereochemistry, functional groups, and pharmacophores makes it an invaluable asset in drug development programs worldwide. As research continues to uncover new therapeutic targets and mechanisms, compounds like (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid will undoubtedly play a crucial role in shaping the future of medicine.

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